chemical structure and properties of 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol
chemical structure and properties of 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol
An In-Depth Technical Guide to 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol
Abstract
This technical guide provides a comprehensive overview of 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol, a fluorinated pyridine derivative of significant interest in medicinal and agrochemical research. The document details the compound's chemical structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it covers analytical characterization techniques, reactivity, stability considerations, and its emerging role as a key building block in the development of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis, offering both foundational knowledge and practical insights into the application of this versatile intermediate.
Introduction
Trifluoromethylpyridine (TFMP) derivatives represent a cornerstone structural motif in modern chemistry, with widespread applications in both the pharmaceutical and agrochemical industries.[1] The incorporation of a trifluoromethyl (-CF3) group into a pyridine scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, which can significantly influence biological activity.[1][2] The pyridine ring itself is a prevalent heterocycle in numerous approved drugs and agricultural products.[1]
The compound 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol belongs to this important class of molecules. The specific substitution pattern—a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a 1-hydroxyethyl group at the 4-position—creates a highly functionalized and electronically distinct scaffold. The bromine atom serves as a versatile handle for further chemical modifications, typically through cross-coupling reactions, while the hydroxyl group offers a site for esterification, etherification, or other derivatizations. This guide elucidates the core chemical and physical attributes of this compound, providing a technical foundation for its use in complex molecular design and synthesis.
Chemical Identity and Physicochemical Properties
The structural and physical characteristics of 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol are fundamental to its application and handling.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol | N/A |
| Molecular Formula | C₈H₇BrF₃NO | Derived |
| Molecular Weight | 286.05 g/mol | Derived |
| CAS Number | Not explicitly assigned; related to precursor CAS 436799-32-5 | [3] |
| Appearance | Expected to be a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, THF, DMSO) | Inferred |
Note: Some properties are inferred from structurally similar compounds due to the limited availability of specific experimental data for this exact molecule. A related unbrominated compound, 1-[2-(trifluoromethyl)-4-pyridinyl]ethanol, is documented with a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol .[4] The precursor, 5-Bromo-2-(trifluoromethyl)pyridine, is a solid with a melting point of 41-45 °C.[3]
Synthesis and Purification
The synthesis of 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol logically proceeds from the commercially available precursor, 5-Bromo-2-(trifluoromethyl)pyridine. The key strategic step involves the introduction of a functional group at the C-4 position of the pyridine ring. Research indicates that regioselective deprotonation of 5-Bromo-2-(trifluoromethyl)pyridine at the C-4 position can be achieved using a strong base like lithium diisopropylamide (LDA), which can then be trapped with an electrophile.[3] This known reactivity provides a reliable pathway to the target molecule.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
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Formylation/Acetylation: Regioselective lithiation of 5-Bromo-2-(trifluoromethyl)pyridine followed by quenching with an appropriate acylating agent (e.g., N,N-dimethylformamide for an aldehyde or acetaldehyde for the direct alcohol).
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Reduction/Addition: If an intermediate ketone (1-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-one) is formed, it can be reduced to the target secondary alcohol. Alternatively, if an intermediate aldehyde is formed, a Grignard reaction with methylmagnesium bromide would yield the target.
The most direct route involves trapping the C-4 anion with acetaldehyde.
Experimental Protocol: Synthesis via Lithiation
Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Step 1: Generation of the C-4 Lithiated Intermediate
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add diisopropylamine (1.1 eq) to the THF.
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Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C.[5] Stir for 30 minutes to generate the LDA solution.
-
In a separate flask, dissolve 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq, CAS 436799-32-5) in anhydrous THF.[3]
-
Add the solution of the pyridine precursor dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation at the C-4 position.[3]
Step 2: Electrophilic Quench and Work-up
-
Slowly add acetaldehyde (1.2 eq), freshly distilled, to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Step 3: Purification
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The crude product can be purified using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol.
Synthesis Workflow Diagram
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]
- 3. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
